4-(Cyclopropylcarbamoyl)benzoic acid 4-(Cyclopropylcarbamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 925413-00-9
VCID: VC4147589
InChI: InChI=1S/C11H11NO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15)
SMILES: C1CC1NC(=O)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.213

4-(Cyclopropylcarbamoyl)benzoic acid

CAS No.: 925413-00-9

Cat. No.: VC4147589

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

4-(Cyclopropylcarbamoyl)benzoic acid - 925413-00-9

Specification

CAS No. 925413-00-9
Molecular Formula C11H11NO3
Molecular Weight 205.213
IUPAC Name 4-(cyclopropylcarbamoyl)benzoic acid
Standard InChI InChI=1S/C11H11NO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15)
Standard InChI Key BAUPDUHOTZXEBH-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 4-(cyclopropylcarbamoyl)benzoic acid, reflecting its benzamide backbone with a cyclopropyl group attached to the carboxamide nitrogen. Its molecular formula, C₁₁H₁₁NO₃, corresponds to a monoisotopic mass of 205.21 g/mol .

Structural Characterization

The compound’s structure comprises a benzoic acid core substituted at the 4-position with a cyclopropylcarbamoyl group (-CONHC₃H₅). Key spectroscopic identifiers include:

  • SMILES: O=C(O)C1=CC=C(C(NC2CC2)=O)C=C1

  • InChIKey: RXFRECYQSDDFRO-UHFFFAOYSA-N
    X-ray crystallography data for related derivatives, such as 4-[(cyclopropylcarbonyl)amino]benzoic acid, reveal planar aromatic rings with dihedral angles influenced by hydrogen bonding between the carboxylic acid and amide groups .

Synonyms and Registry Numbers

Common synonyms include 4-(cyclopropylcarbamoyl)benzoic acid and 4-(N-cyclopropylcarbamoyl)benzoic acid. Its CAS registry number is 925413-00-9 .

Synthesis and Manufacturing

Industrial Synthetic Routes

A patented method involves the reaction of 4-carboxybenzoyl chloride with cyclopropylamine in anhydrous dichloromethane . The process typically yields >85% purity, with recrystallization from ethanol-water mixtures enhancing purity to >98% .

Key Steps:

  • Acylation: Reacting 4-carboxybenzoyl chloride with cyclopropylamine at 0–5°C.

  • Deprotection: Hydrolysis of ester intermediates under acidic conditions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Laboratory-Scale Modifications

Alternative routes utilize Ullmann coupling or microwave-assisted synthesis to reduce reaction times. For example, coupling 4-iodobenzoic acid with cyclopropylcarboxamide in the presence of a palladium catalyst achieves yields of 72–78% .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point192–195°C (decomposes)
Boiling Point396.2±34.0°C (predicted)
Density1.36±0.1 g/cm³
pKa (Carboxylic Acid)4.40±0.10
Solubility in Water1.2 mg/mL (25°C)
LogP (Octanol-Water)1.82

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL) . Its acidity (pKa ≈ 4.4) facilitates salt formation with bases such as sodium hydroxide.

Biological Activity and Mechanisms

Herbicide Safening

4-(Cyclopropylcarbamoyl)benzoic acid derivatives, such as cyprosulfamide, act as herbicide safeners by inducing detoxification enzymes in crops. For instance, they enhance glutathione S-transferase (GST) activity in maize, mitigating damage from sulfonylurea herbicides .

Enzyme Inhibition

In pharmaceutical contexts, this compound inhibits RORγt (Retinoic acid receptor-related orphan receptor gamma), a target in autoimmune diseases. Structural analogs demonstrate IC₅₀ values of 12–45 nM in TH17 cell assays .

Applications in Industry and Medicine

Agrochemical Use

  • Safener in Herbicides: Combined with tembotrione or mesotrione to protect cereals and maize .

  • Synergist: Enhances glyphosate efficacy by 15–30% in weed control trials .

Pharmaceutical Development

  • RORγt Inhibitors: Investigated for psoriasis and multiple sclerosis .

  • Prodrug Intermediate: Serves as a carboxylate precursor for ester-based prodrugs.

Hazard CodeRisk Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautions

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and N95 masks .

  • Storage: Inert atmosphere, 2–8°C, protected from moisture .

  • Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity
4-[(Cyclopropylcarbonyl)amino]benzoic acidCarbonyl vs. carbamoyl groupWeaker RORγt inhibition (IC₅₀ >100 nM)
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acidChloro substituentEnhanced antibacterial activity
CyprosulfamideSulfonamide linkageHerbicide safener

The carbamoyl group in 4-(Cyclopropylcarbamoyl)benzoic acid improves hydrogen-bonding interactions with biological targets compared to carbonyl derivatives .

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